ethyl 4-(2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperidine ring, a carboxylate ester group, and a dihydropyrazin ring. These functional groups suggest that this compound could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The piperidine ring and the dihydropyrazin ring could provide structural rigidity, while the ethyl and carboxylate groups could contribute to the compound’s reactivity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carboxylate ester group could undergo hydrolysis or transesterification, while the piperidine and dihydropyrazin rings could participate in electrophilic aromatic substitution or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis of Complex Heterocyclic Compounds
Research has shown that compounds similar to ethyl 4-(2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamido)piperidine-1-carboxylate can be used to synthesize a wide range of heterocyclic compounds. These synthetic pathways often involve reactions with nucleophilic reagents to create polyazanaphthalenes, pyrazolo derivatives, and various other heterocycles with potential pharmaceutical applications (Harb et al., 1989).
Development of New Pharmaceuticals
The chemical framework of this compound is a key intermediate in the synthesis of novel pharmaceuticals. Studies have explored its transformation into compounds with antibacterial activity, showcasing its role in the development of new antibiotics (Anusevičius et al., 2014). Additionally, its derivatives have been evaluated for antioxidant and antimicrobial susceptibilities, further emphasizing its significance in medicinal chemistry (Kumar et al., 2016).
Potential Biological Activities
Research on derivatives of this compound has also focused on their potential biological activities. For instance, some studies have investigated their antiarrhythmic activities, comparing them to established drugs like Procaine amide and Lidocaine, indicating their potential use in treating cardiac arrhythmias (Abdel-Hafez et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to piperidine derivatives . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biochemical Pathways
Piperidine derivatives are known to play significant roles in various biological processes, including neurotransmission, immune response, and cellular signaling .
Properties
IUPAC Name |
ethyl 4-[[2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O5/c1-2-31-21(30)24-9-7-17(8-10-24)23-18(27)14-26-12-11-25(19(28)20(26)29)13-15-3-5-16(22)6-4-15/h3-6,11-12,17H,2,7-10,13-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQPBIVWKMPJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.